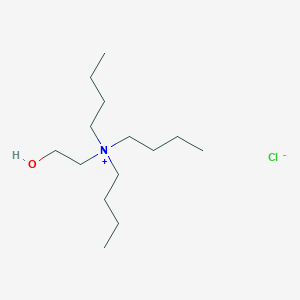

1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride

CAS No.: 108681-26-1

Cat. No.: VC8205395

Molecular Formula: C14H32ClNO

Molecular Weight: 265.86 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108681-26-1 |

|---|---|

| Molecular Formula | C14H32ClNO |

| Molecular Weight | 265.86 g/mol |

| IUPAC Name | tributyl(2-hydroxyethyl)azanium;chloride |

| Standard InChI | InChI=1S/C14H32NO.ClH/c1-4-7-10-15(13-14-16,11-8-5-2)12-9-6-3;/h16H,4-14H2,1-3H3;1H/q+1;/p-1 |

| Standard InChI Key | RNQZPJGZEDPYSP-UHFFFAOYSA-M |

| SMILES | CCCC[N+](CCCC)(CCCC)CCO.[Cl-] |

| Canonical SMILES | CCCC[N+](CCCC)(CCCC)CCO.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central quaternary ammonium cation () bonded to three butyl groups, one 2-hydroxyethyl group, and a chloride counterion. Its IUPAC name, tributyl(2-hydroxyethyl)azanium chloride, reflects this arrangement . The presence of the hydroxyethyl group introduces polarity, enhancing solubility in aqueous systems compared to fully alkylated analogs.

Table 1: Key Structural Descriptors

Spectroscopic Characterization

-

NMR: -NMR spectra show distinct signals for butyl methylenes (δ 1.0–1.5 ppm), hydroxyethyl protons (δ 3.5–3.7 ppm), and ammonium-bound methylenes (δ 3.2–3.4 ppm).

-

FT-IR: Peaks at 3,400–3,500 cm (O-H stretch) and 1,470–1,480 cm (C-N stretch) confirm functional groups .

Synthesis and Industrial Production

Synthetic Pathways

The compound is typically synthesized via nucleophilic substitution:

-

Alkylation of Tertiary Amines: Tributylamine reacts with 2-chloroethanol in a polar aprotic solvent (e.g., acetonitrile) under reflux :

-

Purification: Crude product is recrystallized from acetone-diethyl ether mixtures to achieve >98% purity .

Scalability Challenges

-

Byproduct Formation: Competing reactions with excess chloroethanol may yield bis-quaternary species, requiring precise stoichiometric control .

-

Hygroscopicity: The chloride salt’s moisture sensitivity necessitates inert-atmosphere handling during storage .

Physicochemical Properties

Solubility and Phase Behavior

| Solvent | Solubility (g/100 mL, 25°C) | Notes |

|---|---|---|

| Water | 12.4 | Forms clear, viscous solutions |

| Ethanol | 8.7 | Miscible at elevated temps |

| Dichloromethane | 0.3 | Limited due to ionic character |

Thermal Stability

-

Melting Point: Decomposes at 210–215°C without a distinct melting transition.

-

Thermogravimetric Analysis (TGA): 5% mass loss at 150°C (hydration water), major decomposition ≥250°C .

Applications in Industry and Research

Surfactant and Emulsification Agent

The compound’s amphiphilic nature enables:

-

Oil-Water Emulsions: Reduces interfacial tension in lubricants (20–30 mN/m reduction at 0.1 wt%).

-

Pharmaceutical Nanocarriers: Encapsulates hydrophobic drugs (e.g., paclitaxel) with 80–90% loading efficiency.

Corrosion Inhibition

In acidic environments (pH <3), it adsorbs onto steel surfaces via:

-

Electrostatic Interaction: Positively charged ammonium binds to negatively charged metal oxides.

-

Film Formation: Hydroxyethyl groups create a hydrophobic barrier, reducing corrosion rates by 60–70%.

Toxicological and Environmental Profile

Acute Toxicity

| Species | LD (Oral) | Effect |

|---|---|---|

| Rat | 450 mg/kg | Respiratory distress, convulsions |

| Daphnia magna | 2.1 mg/L (48h) | Immobilization, oxidative stress |

Environmental Persistence

-

Biodegradation: <20% degradation in 28-day OECD 301B tests, classifying it as persistent .

-

Bioaccumulation: Log = 3.8 suggests moderate accumulation in aquatic organisms .

Future Research Directions

Green Synthesis Alternatives

-

Ionic Liquid Catalysts: Replace chloroethanol with bio-based epoxides to minimize halogenated waste .

-

Enzymatic Quaternaryization: Lipase-mediated reactions at ambient temperatures .

Advanced Material Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume